molecular formula C14H18F3N3O B2401109 2-(1-But-3-enylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine CAS No. 2415500-08-0

2-(1-But-3-enylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine

Cat. No. B2401109
CAS RN: 2415500-08-0
M. Wt: 301.313
InChI Key: XXKWSCGIBKDKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could potentially influence the compound’s reactivity due to the strong electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution in the body .

Scientific Research Applications

Antitumor Activity

The antitumor activity of trifluoromethylpyrimidine derivatives is a significant area of research. A study by Maftei et al. (2016) explored novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for their potential medical application in cancer treatment. These compounds, including ones related to 2-(1-But-3-enylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine, showed promising results in vitro against a variety of cancer cell lines, demonstrating their potential as antitumor agents (Maftei et al., 2016).

OLEDs and Photophysical Properties

Chang et al. (2013) investigated pyrimidine chelates for the synthesis of new classes of heteroleptic Ir(III) metal complexes, relevant for organic light-emitting diodes (OLEDs). These complexes, which include trifluoromethylpyrimidine structures, showed potential for high-performance sky-blue- and white-emitting OLEDs, highlighting their importance in advanced material science (Chang et al., 2013).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclic compounds and evaluated their insecticidal and antibacterial potential. This research shows that trifluoromethylpyrimidine derivatives could be effective in controlling agricultural pests and combating bacterial infections (Deohate & Palaspagar, 2020).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. Their study indicates the potential of trifluoromethylpyrimidine compounds in therapeutic applications for inflammation and pain, showcasing their relevance in pharmacological research (Altenbach et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific toxicity data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, mechanism of action, and biological activity. Additionally, toxicity studies would be important for assessing its safety profile .

properties

IUPAC Name

2-(1-but-3-enylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c1-2-3-8-20-9-5-11(6-10-20)21-13-18-7-4-12(19-13)14(15,16)17/h2,4,7,11H,1,3,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKWSCGIBKDKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.